3,3-Bis(tert-butoxycarbonyl)hexanedioate
Description
3,3-Bis(tert-butoxycarbonyl)hexanedioate is a derivative of hexanedioic acid (adipic acid) where two tert-butoxycarbonyl (Boc) groups are attached symmetrically at the 3-position of the six-carbon backbone. The Boc groups are widely recognized as protective moieties in organic synthesis, particularly for amines and carboxylic acids, due to their stability under basic conditions and ease of removal under acidic conditions .
Properties
CAS No. |
819802-92-1 |
|---|---|
Molecular Formula |
C16H24O8-2 |
Molecular Weight |
344.36 g/mol |
IUPAC Name |
3,3-bis[(2-methylpropan-2-yl)oxycarbonyl]hexanedioate |
InChI |
InChI=1S/C16H26O8/c1-14(2,3)23-12(21)16(9-11(19)20,8-7-10(17)18)13(22)24-15(4,5)6/h7-9H2,1-6H3,(H,17,18)(H,19,20)/p-2 |
InChI Key |
RNAXXQXQYCPSKN-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)[O-])(CC(=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(tert-butoxycarbonyl)hexanedioate typically involves the reaction of hexanedioic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The process can be summarized as follows:
- Dissolve hexanedioic acid in THF.
- Add di-tert-butyl dicarbonate and sodium hydroxide to the solution.
- Heat the mixture to around 40°C and stir for several hours.
- Isolate the product by filtration and purify it using standard techniques like recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(tert-butoxycarbonyl)hexanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to remove the Boc protecting groups.
Substitution: The Boc groups can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Acidic reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly employed for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the corresponding amine and carbon dioxide .
Scientific Research Applications
3,3-Bis(tert-butoxycarbonyl)hexanedioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Bis(tert-butoxycarbonyl)hexanedioate primarily involves the protection and deprotection of amine groups. The Boc group is added to amines under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Table 1: Key Comparative Properties
Reactivity and Stability
- Steric Effects : The tert-butoxycarbonyl groups in this compound provide significant steric hindrance, reducing nucleophilic attack compared to smaller esters like methoxycarbonyl derivatives . This property is critical in protecting sensitive functional groups during multi-step syntheses.
- Acid Sensitivity : Boc groups are cleaved under acidic conditions (e.g., trifluoroacetic acid), unlike methyl or ethyl esters, which require harsher basic hydrolysis . This selective deprotection is advantageous in peptide chemistry.
- Thermal Stability : Unlike peroxide-containing analogs (e.g., 2,5-Bis(tert-butyldioxy)-2,5-dimethylhexane), Boc esters are thermally stable, making them suitable for high-temperature reactions .
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